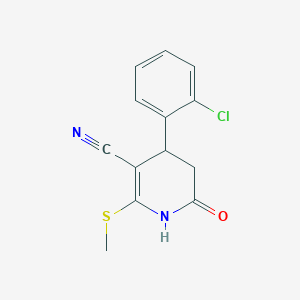
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This would involve detailing the steps used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives : The compound has been used in the synthesis of various pyrimidine derivatives demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Formation of Transition Metal Complexes : The compound reacts with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) to form solid complexes. These complexes have been characterized and studied for their antibacterial activity, showing high activities compared with the free ligand (Sadeek et al., 2015).
- Spectroscopic Characterization and Density Functional Theory (DFT) Analysis : Studies involving DFT and TD-DFT calculations to analyze the molecular structure, spectroscopic characteristics, and other properties like NLO and NBO have been conducted on related derivatives (Wazzan et al., 2016).
Material Science and Optoelectronic Properties
- Optical and Diode Characteristics : The derivative compounds have been studied for their optical functions, energy gaps, and diode characteristics. These compounds are promising for use in heterojunctions and photosensors due to their unique optoelectronic properties (Zedan et al., 2020).
- Textile Industry Applications : Complexation of dyes derived from the compound with metals like Cu, Co, Zn has been studied. These complexes have been applied to fabrics showing good fastness properties, suggesting utility in the textile industry (Abolude et al., 2021).
Chemical Analysis and Characterization
- X-Ray and Spectroscopic Analysis : The compound and its derivatives have been subject to various forms of spectroscopic and X-ray analysis to determine structural features, optical properties, and crystalline nature (Cetina et al., 2010).
- Viscosity and Density Measurements : Measurements in different solvents and temperatures have been conducted to understand solute-solvent interactions and the structural implications of these interactions (Baluja & Talaviya, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMPIVWRTZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

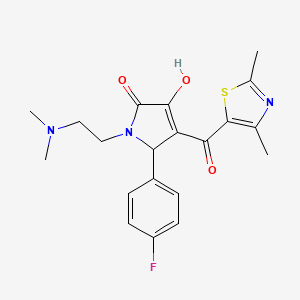
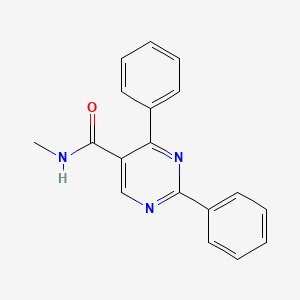
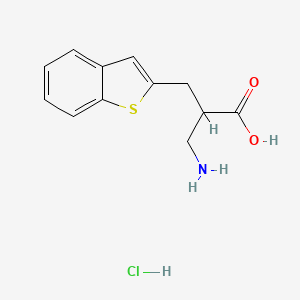
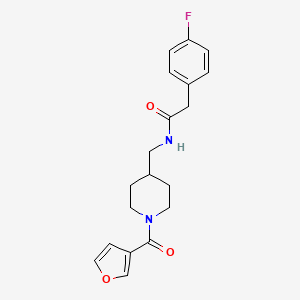
![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)
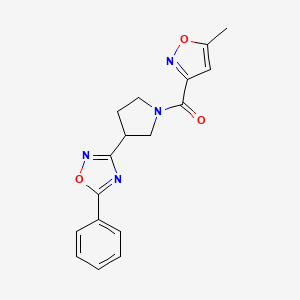

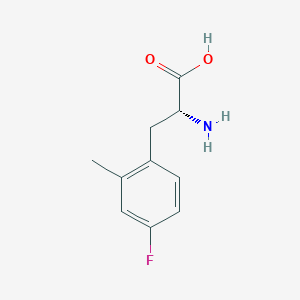
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)
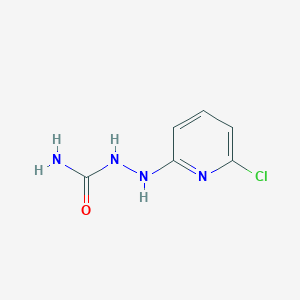
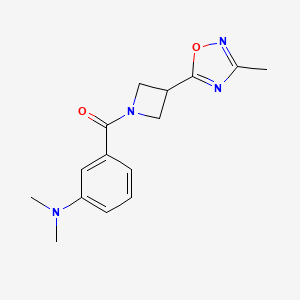
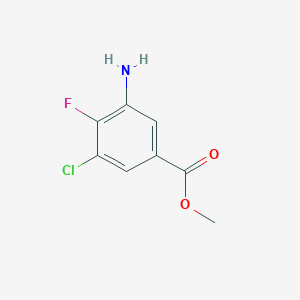

![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)